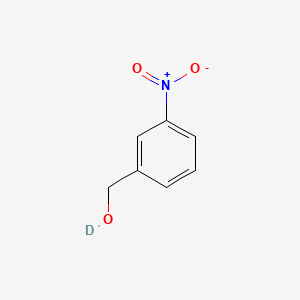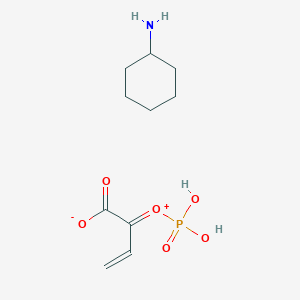
6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)- is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxazepine ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Methylation: Introduction of the methyl group at the 3-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor desired products.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Further reduction of any remaining double bonds or functional groups.
Substitution: Introduction of different substituents at various positions on the benzoxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substituting Agents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)- include other benzoxazepines and related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methano bridge and the octahydro configuration, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
115610-91-8 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.262 |
InChI |
InChI=1S/C11H17NO2/c1-6-11(13)12-10-8-3-2-7(4-8)9(10)5-14-6/h6-10H,2-5H2,1H3,(H,12,13)/t6-,7+,8-,9+,10-/m0/s1 |
InChI Key |
AXNLBPVNVDPPJD-LRPJSKTQSA-N |
SMILES |
CC1C(=O)NC2C3CCC(C3)C2CO1 |
Synonyms |
6,9-Methano-4,1-benzoxazepin-2(3H)-one,octahydro-3-methyl-,(3-alpha-,5a-bta-,6-bta-,9-bta-,9a-bta-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)
![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)




![2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione](/img/structure/B568160.png)

![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)
